3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Description
3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a heterocyclic organic compound featuring a fused pyrido-benzimidazole core. Its structure includes a cyanide group at the 4-position, a methyl group at the 3-position, a propyl chain at the 2-position, and a 3-morpholinopropylamino substituent at the 1-position. However, explicit data on its synthesis, biological activity, or applications are absent in the provided evidence, necessitating inferences from structurally analogous compounds.
Properties
IUPAC Name |
3-methyl-1-(3-morpholin-4-ylpropylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-3-7-18-17(2)19(16-24)23-26-20-8-4-5-9-21(20)28(23)22(18)25-10-6-11-27-12-14-29-15-13-27/h4-5,8-9,25H,3,6-7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCDUCMLSFUMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the morpholinopropyl and propyl groups. The final step involves the addition of the cyanide group. Common reagents used in these reactions include various amines, aldehydes, and cyanide sources. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in new functionalized compounds.
Scientific Research Applications
3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes align with several classes of bioactive molecules. Below is a systematic comparison based on core scaffolds, substituents, and therapeutic applications:
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffold Differences: The target compound’s pyrido-benzimidazole core distinguishes it from benzodiazepines () and benzofuran derivatives (). Carfilzomib () employs a peptide-based epoxyketone scaffold, targeting proteasomes, whereas the target compound’s benzimidazole core is more akin to kinase inhibitors or intercalators.
Substituent Analysis: The morpholinopropylamino group in the target compound shares functional similarity with carfilzomib’s morpholinylacetyl group, both likely enhancing solubility or binding to polar enzyme pockets . The cyanide group at the 4-position is unique among the compared compounds. Cyanide substituents are rare in pharmaceuticals due to toxicity concerns but may act as a leaving group in prodrug designs. Relacatib’s pyridinylsulfonyl group () and the sulfonyl/sulfinyl groups in highlight the prevalence of sulfur-containing moieties in enzyme inhibition, absent in the target compound.
Therapeutic Implications: Carfilzomib’s anticancer activity and relacatib’s anti-osteoporosis action () suggest that morpholino and benzimidazole derivatives span diverse therapeutic areas. The target compound’s lack of explicit data precludes definitive conclusions, but its structure aligns with kinase or protease inhibitor frameworks.
Methodological Considerations
Structural comparisons rely heavily on crystallographic tools referenced in the evidence:
- SHELX () and WinGX/ORTEP () are critical for determining bond lengths, angles, and conformational stability in similar compounds. For instance, the morpholino group’s chair conformation in carfilzomib likely mirrors that in the target compound .
- 1H-NMR data () for benzimidazole derivatives (e.g., δ 2.24–3.75 ppm for methyl/methoxy groups) provide benchmarks for verifying substituent patterns in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
